REACTION_CXSMILES
|
[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[Br:19][C:20]1[CH:21]=[C:22]2[C:26](=[CH:27][C:28]=1[Cl:29])[N:25](COCC[Si](C)(C)C)[N:24]=[C:23]2[NH:38][C:39](=[O:43])[CH2:40][CH2:41][CH3:42].C(OCC)(=O)C>O1CCCC1>[Br:19][C:20]1[CH:21]=[C:22]2[C:26](=[CH:27][C:28]=1[Cl:29])[NH:25][N:24]=[C:23]2[NH:38][C:39](=[O:43])[CH2:40][CH2:41][CH3:42] |f:0.1|
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Name
|
|
Quantity
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12.6 mL
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Type
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reactant
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Smiles
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[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
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solution
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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|
Name
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N-[5-bromo-6-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazol-3-yl]butanamide
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Quantity
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940 mg
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Type
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reactant
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Smiles
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BrC=1C=C2C(=NN(C2=CC1Cl)COCC[Si](C)(C)C)NC(CCC)=O
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
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O1CCCC1
|
Name
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|
Quantity
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50 mL
|
Type
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reactant
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Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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30 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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67 °C
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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to return to room temperature
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Type
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WASH
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Details
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The organic phase is washed with 2×50 cm3 of saturated aqueous sodium hydrogen carbonate solution
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Type
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DRY_WITH_MATERIAL
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Details
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with 50 cm3 of saturated aqueous sodium chloride solution, dried over magnesium sulphate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated to dryness under reduced pressure (2 kPa; 45° C.)
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Type
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CUSTOM
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Details
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The residue is purified by chromatography under an argon pressure of 50-kPa
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Type
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WASH
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Details
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on a column of silica gel (particle size 40-60 μm; diameter 3.5 cm), eluting with a cyclohexane/ethyl acetate mixture (70/30 by volume)
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Type
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ADDITION
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Details
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The fractions containing the expected product
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Type
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CUSTOM
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Details
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evaporated under reduced pressure (2 kPa; 50° C.)
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Type
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FILTRATION
|
Details
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filtered off on a sinter funnel
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Type
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WASH
|
Details
|
washed successively with 5 cm3 of ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
After drying (90 Pa; 50° C.), 460 mg of N-(5-bromo-6-chloro-1H-indazol-3-yl)butanamide
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=NNC2=CC1Cl)NC(CCC)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |